molecular formula C11H9ClN2O2 B1596356 2-(Methoxymethyl)phenol CAS No. 5635-98-3

2-(Methoxymethyl)phenol

Cat. No. B1596356
CAS RN: 5635-98-3
M. Wt: 236.65 g/mol
InChI Key: FGRBYGVYISHUBC-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)phenol is a chemical compound with the CAS Number: 5635-98-3 . It has a molecular weight of 138.17 and its molecular formula is C8H10O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(Methoxymethyl)phenol is 1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

2-(Methoxymethyl)phenol is a liquid at room temperature . It has a density of 1.087g/cm3 . The boiling point is 208.5ºC at 760 mmHg .

Scientific Research Applications

1. Deprotection of Phenol Methoxymethyl Ethers

  • Summary of Application: The deprotection of various phenols from their respective methoxymethyl ethers using a heteropolyacid catalyst was studied .
  • Methods of Application: The Wells-Dawson heteropolyacid, used both in bulk or supported on silica, was used as a catalyst. The reaction was carried out in organic solvents .
  • Results: Yields were high to quantitative after less than one hour reaction time and the catalyst was easily recoverable and reusable .

2. Synthesis and Applications of m-Aryloxy Phenols

  • Summary of Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
  • Results: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Safety And Hazards

The safety information for 2-(Methoxymethyl)phenol indicates that it is a substance that requires caution. It has hazard statements H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(methoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSICPQZWCDZSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186105
Record name Phenol, 2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)phenol

CAS RN

32391-38-1, 5635-98-3
Record name Phenol, 2-(methoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
T Tabanelli, S Passeri, S Guidetti, F Cavani… - Journal of …, 2019 - Elsevier
… For instance, the formation of 2-methoxymethyl phenol can be rationalized via the tendency to undergo a nucleophilic addition à la Michael of the methide species, this time with a …
Number of citations: 21 www.sciencedirect.com
AAI Mekawey, MM El‐Metwally - Journal of basic microbiology, 2019 - Wiley Online Library
Aflatoxins are part of fungal secondary metabolites which become serious health, environmental, and economic problems and can cause corruption of many crops and agricultural …
Number of citations: 11 onlinelibrary.wiley.com
OA Eseyin, MA Sattar, HA Rathore… - Pakistan journal of …, 2018 - researchgate.net
Telfairia occidentalis possesses high antioxidant activity. However, the antioxidant components of the plant have not yet been identified. This study was undertaken to identify the …
Number of citations: 20 www.researchgate.net
CA Endicott, HL Strauss, CC Hughes… - The Journal of Physical …, 2005 - ACS Publications
… The N−D stretching region in the infrared spectrum of the ammonia complex of tris-(2-methoxymethyl-phenol)-borane containing one D atom has been examined. The N−D bands have …
Number of citations: 1 pubs.acs.org
E Olorunfemi, S Munavvar, R Hassaan, A Flora… - 2018 - pesquisa.bvsalud.org
Telfairia occidentalis possesses high antioxidant activity. However, the antioxidant components of the plant have not yet been identified. This study was undertaken to identify the …
Number of citations: 0 pesquisa.bvsalud.org
LM Jackman, BD Smith - Journal of the American Chemical …, 1988 - ACS Publications
The structures of lithium 4-fluoro-, 4-chloro, 2-and4-bromo-, 4-(trifluoromethyl)-, 4-methoxy-, 2-methyl-, 2-ethyl-, 2-n-propyl-, 2-isopropyl-, 2-Zerf-butyl-, 2-(methoxymethyl)-, 3, 5-dimethyl-, …
Number of citations: 92 pubs.acs.org
OA Eseyin, MA Sattar, HA Rathore, F Aigbe, S Afzal… - 2018 - repository.pastic.gov.pk
Telfairia occidentalis possesses high antioxidant activity. However, the antioxidant components of the plant have not yet been identified. This study was undertaken to identify the …
Number of citations: 0 repository.pastic.gov.pk
J Coelho Neto, AFB Andrade, RA Lordeiro… - Forensic …, 2017 - Springer
25I-NBOH is a novel psychoactive substance (NPS) recently reported to have been found on blotter paper samples seized on the streets of Brazil, and used as a replacement for the …
Number of citations: 32 link.springer.com
A Kawada, K Yasuda, H Abe… - Chemical and …, 2002 - jstage.jst.go.jp
Rare earth metal trifluoromethanesulfonates [rare earth metal triflate, RE (OTf) 3] were found to be efficient catalyst for benzyl-etherification. In the presence of a catalytic amount of RE (…
Number of citations: 37 www.jstage.jst.go.jp
MLC Silva, BC Garrido, RM Borges, MC Padilha… - dshs-koeln.de
Introduction: Salbutamol (Fig. 1) is a β2-agonist commonly used for asthma treatment because of its bronchodilator effect. It is included in the prohibited list of the World Antidoping …
Number of citations: 0 www.dshs-koeln.de

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